N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide is a chemical compound characterized by the presence of bromine, chlorine, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the dimethylphenyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide
- N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide
- N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the dimethylphenyl group provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H12BrCl2NO |
---|---|
Molecular Weight |
373.1 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H12BrCl2NO/c1-8-5-10(16)6-9(2)14(8)19-15(20)12-4-3-11(17)7-13(12)18/h3-7H,1-2H3,(H,19,20) |
InChI Key |
HAMMMYLPNBZEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.